Home > Products > Screening Compounds P32613 > 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride - 1858241-02-7

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

Catalog Number: EVT-3248267
CAS Number: 1858241-02-7
Molecular Formula: C10H19Cl2N3O
Molecular Weight: 268.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. [] It exhibits promising kinase selectivity and excellent anticancer cell proliferation potencies while demonstrating a low activity in inducing HaCaT (human keratinocyte cell line) apoptosis. [] Hu7691 has shown a favorable pharmacokinetic profile and in vivo efficacy, leading to the approval of its investigational new drug (IND) application by the National Medical Products Administration (NMPA). []

4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

  • Compound Description: [11C]MG2-1812 is a positron emission tomography (PET) ligand developed for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. [] It exhibits high potency and subtype selectivity for mGlu2 and possesses favorable lipophilicity. [] In vitro autoradiography and in vivo PET studies have demonstrated the specific binding of [11C]MG2-1812 to mGlu2 in rat brain tissue. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. [] It exhibits potency and efficacy in rodent models of choroidal neovascularization (CNV) and has shown limited systemic exposure after topical ocular administration. [] Acrizanib also possesses multiple formulation options and an acceptable rabbit ocular pharmacokinetic profile, making it a potential therapy for neovascular age-related macular degeneration. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a novel, highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist developed as a potential treatment for arterial thrombosis. [] It demonstrates high affinity for the 5-HT2A receptor and exhibits potent inhibition of serotonin-amplified human platelet aggregation. [] APD791 is orally bioavailable in various species and possesses a favorable safety profile. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibiting compound. []
Overview

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Its IUPAC name is 2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one, and it has a molecular formula of C10H19Cl2N3O, with a molecular weight of 268.18 grams per mole. This compound is characterized by the presence of a pyrazole ring and a piperidine moiety, which contribute to its unique chemical properties and potential applications in scientific research and pharmaceuticals.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves multi-step reactions. A common synthetic route includes the reaction of 3-methylpiperidine with pyrazole derivatives under controlled conditions. This process often requires suitable solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Technical Details

In industrial settings, large-scale synthesis is performed using automated reactors, ensuring consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization or chromatography. The synthesis may also involve various reagents, including oxidizing agents and nucleophiles, depending on the specific reaction pathways employed.

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride features a pyrazole ring substituted at one position by a methyl group and at another by a 3-methylpiperidine group. This structural configuration imparts distinct chemical characteristics to the compound.

Data

Key data for this compound includes:

  • Molecular Formula: C10H19Cl2N3O
  • Molecular Weight: 268.18 g/mol
  • Purity: Typically around 95%.
Chemical Reactions Analysis

Reactions

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride can participate in various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Technical Details

The reactions are typically conducted under controlled conditions to ensure desired outcomes. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action for 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound binds to these targets, modulating their activity and triggering biochemical pathways that can lead to various physiological effects. The exact pathways and targets involved depend on the context of use, including potential therapeutic applications in pharmacology.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically appears as a crystalline solid. Its melting point and solubility characteristics are crucial for its handling and application in laboratory settings.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation or reaction under extreme conditions or in the presence of strong acids or bases. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry.

Applications

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific applications:

Chemistry: It serves as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with biomolecules.

Medicine: Ongoing research explores its role as a pharmacological agent with potential therapeutic applications.

Industry: It is utilized in developing new materials and chemical processes, highlighting its versatility in both academic research and industrial applications.

Synthetic Methodologies and Route Optimization

Multi-Step Organic Synthesis Pathways

The synthesis of 1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride (CAS 2108457-59-4) typically employs a convergent strategy with distinct heterocyclic construction phases. The pyrazole core is assembled via Knorr-type condensation between hydrazine derivatives and β-dicarbonyl equivalents, followed by N-methylation. A critical advancement involves regioselective functionalization at the pyrazole C3 position using protected 3-methylpiperidine-3-carboxylic acid derivatives. Recent patents describe palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 5-hydroxy-1-methylpyrazole boronic esters and halogenated piperidine intermediates as a key bond-forming step [5] [10]. Alternative routes employ nucleophilic substitution reactions between activated pyrazole systems and tertiary piperidine alcohols under Mitsunobu conditions, though this approach risks racemization at the chiral piperidine center [4]. Final dihydrochloride salt formation is achieved through HCl-mediated deprotection of amine-protecting groups (e.g., tert-butoxycarbonyl) in anhydrous solvents like 1,4-dioxane or ethyl acetate [4].

Table 1: Key Intermediates in Synthesis Pathways

IntermediateFunctionSynthetic Challenge
3-(Halogenomethyl)-3-methylpiperidinePiperidine coupling partnerStereoselective quaternary center formation
5-Hydroxy-1-methylpyrazole-3-boronatePyrazole coupling componentBoronate stability under reaction conditions
N-Boc-protected piperidine-pyrazoleAmine-protected precursorDeprotection without pyrazole decomposition

Industrial-Scale Production Techniques

Scale-up production faces challenges including exothermic reactions during piperidine functionalization and poor solubility of the free base form. Continuous flow chemistry has demonstrated advantages for initial pyrazole formation, where precise temperature control (60-80°C) improves regioselectivity by >20% compared to batch processing [3]. For the final salt formation, anti-solvent crystallization using tert-butyl methyl ether/isopropanol mixtures achieves particle size distribution suitable for pharmaceutical formulation (D90 < 50µm). Process analytical technology (PAT) tools monitor critical impurities like the regioisomeric 1-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-ol during continuous processing, maintaining levels below 0.15% [3] [8]. Throughput exceeds 80 kg/batch in current GMP facilities with overall yields of 62-68% from commodity starting materials.

Solvent and Catalyst Selection for Yield Maximization

Solvent polarity dramatically impacts reaction kinetics in both cyclization and coupling steps. Polar aprotic solvents (DMF, NMP) favor SNAr reactions between pyrazole and piperidine components but promote degradation above 100°C. Catalyst screening reveals Pd(dppf)Cl₂ as optimal for Suzuki couplings, providing 85-92% conversion at 0.5 mol% loading in ethanol/water (4:1) at 60°C [5]. For N-alkylation, phase-transfer catalysis (tetrabutylammonium bromide) in biphasic toluene/water systems reduces by-product formation from over-alkylation by 40% versus DMF-based methods [3]. Recent optimization demonstrates that replacing dichloromethane with cyclopentyl methyl ether in Boc deprotection improves EHS profile while maintaining >99% conversion.

Table 2: Solvent/Catalyst Systems for Yield Optimization

Reaction StepOptimal SolventCatalyst/LigandTemperatureReported Yield
Pyrazole-piperidine couplingEthanol/water (4:1)Pd(dppf)Cl₂ (0.5 mol%)60°C92%
N-MethylationToluene/H₂OBu₄NBr (5 mol%)80°C88%
Boc deprotectionCyclopentyl methyl etherHCl (gas)25°CQuantitative
Salt crystallizationIPA/MTBE (1:3)N/A0-5°C95% recovery

Purification Strategies and Impurity Profiling

Chromatographic purification is avoided in final steps due to the compound's polar character. Instead, crystallization from isopropanol/water (1:5 v/v) provides chemical purity >99.5% by HPLC. Critical impurities include:

  • Regioisomeric impurity: 1-Methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-ol (≤0.3%)
  • Des-methyl analog: 3-(Piperidin-3-yl)-1H-pyrazol-5-ol (≤0.2%)
  • Dihydrochloride degradant: Hydrolysis product 3-(3-Methylpiperidin-3-yl)-1H-pyrazol-5-one (≤0.1% after 24 months)

Advanced purification employs pH-controlled extraction (pH 9.5-10.5) of the free base into n-butanol, reducing residual palladium to <5 ppm. Lyophilization from tert-butanol/water produces a stable crystalline hydrate suitable for long-term storage. QC methodologies utilize reversed-phase HPLC (AQ-C18 column) with charged aerosol detection for accurate quantification of non-chromophoric impurities [4] [8].

Properties

CAS Number

1858241-02-7

Product Name

1-Methyl-3-(3-methylpiperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

IUPAC Name

2-methyl-5-(3-methylpiperidin-3-yl)-1H-pyrazol-3-one;dihydrochloride

Molecular Formula

C10H19Cl2N3O

Molecular Weight

268.18 g/mol

InChI

InChI=1S/C10H17N3O.2ClH/c1-10(4-3-5-11-7-10)8-6-9(14)13(2)12-8;;/h6,11-12H,3-5,7H2,1-2H3;2*1H

InChI Key

WUYRUINCBUFQMP-UHFFFAOYSA-N

SMILES

CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl

Canonical SMILES

CC1(CCCNC1)C2=CC(=O)N(N2)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.